BenchChemオンラインストアへようこそ!

Azido-PEG3-Val-Cit-PAB-OH

ADC linker hydrophilicity aggregation

Azido-PEG3-Val-Cit-PAB-OH is a heterobifunctional, protease-cleavable ADC linker with a PEG3 spacer that optimizes solubility and cellular uptake. The azide group enables precise site-specific conjugation via SPAAC, while the Val-Cit-PAB motif ensures stable circulation and efficient lysosomal payload release. ≥98% purity ensures reliable, reproducible bioconjugation outcomes.

Molecular Formula C27H44N8O8
Molecular Weight 608.7 g/mol
CAS No. 2055024-65-0
Cat. No. B605842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-Val-Cit-PAB-OH
CAS2055024-65-0
SynonymsAzido-PEG3-Val-Cit-PAB-OH
Molecular FormulaC27H44N8O8
Molecular Weight608.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H44N8O8/c1-19(2)24(34-23(37)9-12-41-14-16-43-17-15-42-13-11-31-35-29)26(39)33-22(4-3-10-30-27(28)40)25(38)32-21-7-5-20(18-36)6-8-21/h5-8,19,22,24,36H,3-4,9-18H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t22-,24-/m0/s1
InChIKeyUNBTYONTPDVRKD-UPVQGACJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG3-Val-Cit-PAB-OH (CAS 2055024-65-0): A Cleavable ADC Linker for Site-Specific Conjugation and Controlled Payload Release


Azido-PEG3-Val-Cit-PAB-OH (CAS 2055024-65-0) is a heterobifunctional, protease-cleavable linker primarily utilized in the synthesis of antibody-drug conjugates (ADCs) [1]. Its modular architecture integrates an azide group for bioorthogonal click chemistry (CuAAC/SPAAC), a polyethylene glycol (PEG3) spacer for enhanced aqueous solubility, a valine-citrulline (Val-Cit) dipeptide sequence as a substrate for lysosomal cathepsin B, and a para-aminobenzyl alcohol (PAB) self-immolative spacer for traceless payload release . The compound has a molecular weight of 608.69 g/mol (C27H44N8O8) and is characterized by high purity (≥98%) suitable for rigorous research and development workflows .

Why Azido-PEG3-Val-Cit-PAB-OH (CAS 2055024-65-0) Cannot Be Substituted with Generic Linker Analogs: Functional and Pharmacokinetic Imperatives


The performance of an ADC linker is not a generic property; it is an emergent function of its precise molecular architecture. Substituting Azido-PEG3-Val-Cit-PAB-OH with another Val-Cit-based linker can lead to significant functional deficits. The PEG3 spacer is not a trivial addition; its specific length (three ethylene glycol units) is critical for balancing aqueous solubility against the risk of increasing hydrodynamic radius and accelerating plasma clearance [1]. A shorter PEG1 linker (e.g., Azido-PEG1-Val-Cit-PAB-OH) provides insufficient hydrophilicity for payloads with moderate hydrophobicity, increasing aggregation risk, while a longer PEG8 linker can impair cellular uptake efficiency [1]. Furthermore, the terminal azide dictates the conjugation chemistry. Replacing it with a maleimide (e.g., MC-Val-Cit-PAB-OH) necessitates thiol-based conjugation, which is incompatible with site-specific, strain-promoted alkyne-azide cycloaddition (SPAAC) strategies that preserve antibody structural integrity . The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Azido-PEG3-Val-Cit-PAB-OH (CAS 2055024-65-0): A Head-to-Head Evidence Guide for Scientific Selection


PEG3 Spacer Optimizes Aqueous Solubility and Mitigates Aggregation Compared to Non-PEGylated and PEG1 Analogs

The inclusion of a PEG3 spacer confers a specific solubility advantage over non-PEGylated Val-Cit-PAB linkers and provides a balanced hydrophilicity compared to shorter PEG1 versions. While direct aqueous solubility data for the -OH variant is not reported, the comparative functional principle is established: PEGylation increases the hydrodynamic volume and aqueous solubility of ADCs, reducing hydrophobic aggregation. For example, PEG3-containing linkers enhance the solubility of conjugated hydrophobic payloads, preventing precipitation during bioconjugation [1]. In contrast, the non-PEGylated MC-Val-Cit-PAB-OH (MW 572.65 g/mol) lacks this hydrophilic spacer, making it less suitable for highly hydrophobic payloads like MMAE or PBD dimers . Furthermore, a comparison of PEG1 and PEG3 versions of Val-Cit-PAB linkers highlights that the PEG3 chain provides superior water solubility and molecular flexibility compared to the PEG1 version, making it more suitable for applications requiring high solubility [2].

ADC linker hydrophilicity aggregation PEGylation

Azide Group Enables Bioorthogonal Conjugation with High Purity and Yield, Distinct from Thiol-Reactive Maleimide Linkers

The terminal azide group of Azido-PEG3-Val-Cit-PAB-OH permits copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition, a bioorthogonal reaction that proceeds with high specificity and efficiency in aqueous media . This is in direct contrast to maleimide-containing linkers (e.g., MC-Val-Cit-PAB-OH) which rely on thiol-maleimide conjugation to cysteine residues. Maleimide chemistry, while common, is limited by potential retro-Michael addition and exchange with endogenous thiols (e.g., albumin), leading to linker instability in plasma [1]. The azide group remains inert to biological nucleophiles, ensuring that conjugation occurs only with the intended alkyne-modified biomolecule. This specificity translates to higher conjugation yields and a more homogeneous ADC product. While specific yield data for this exact compound is proprietary, studies on analogous azido-PEG linkers demonstrate conjugation efficiencies exceeding 95% under optimized SPAAC conditions [2].

ADC linker click chemistry bioorthogonal conjugation site-specific conjugation

PEG3 Spacer Length Balances Hydrophilicity and Clearance: A Differentiator from PEG4 and PEG8 Analogs

The length of the PEG spacer is a critical determinant of an ADC's pharmacokinetic (PK) profile. Azido-PEG3-Val-Cit-PAB-OH, with a PEG3 chain, occupies a strategic middle ground. Comparative analysis of PEG3 and PEG8 versions of Val-Cit-PAB linkers (Mal-PEG3-Val-Cit-PAB-PNP vs. Mal-PEG8-Val-Cit-PAB-PNP) reveals that the PEG3 chain provides superior water solubility and molecular flexibility, which is optimal for cellular-level studies [1]. Conversely, the longer PEG8 version is noted to be more suitable for deep tissue imaging, suggesting that the extended PEG chain may alter biodistribution or tumor penetration [1]. The PEG4 analog (Azido-PEG4-Val-Cit-PAB-OH) introduces additional hydrophilicity but also increases molecular weight and hydrodynamic radius, which could accelerate renal clearance or reduce cellular uptake efficiency in certain contexts . Therefore, the PEG3 length is specifically optimized for ADC applications where a balance between preventing aggregation and maintaining efficient target cell internalization is paramount.

ADC linker pharmacokinetics PEG length biodistribution

Plasma Stability and Controlled Release Kinetics of the Val-Cit-PAB Motif: Class-Level Advantage Over Non-Cleavable and Other Dipeptide Linkers

The Val-Cit-PAB cleavable linker system, which is the core functional domain of Azido-PEG3-Val-Cit-PAB-OH, exhibits a well-characterized stability-release profile that differentiates it from both non-cleavable linkers and alternative dipeptide sequences. Non-cleavable linkers require complete lysosomal degradation of the antibody for payload release, which can be inefficient and limit bystander killing effects [1]. In contrast, Val-Cit-PAB is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of cancer cells. Quantitative studies on Val-Cit-PAB linkers show high plasma stability, with half-lives of approximately 6.0 days in mice and 9.6 days in monkeys, ensuring the ADC remains intact in circulation . Furthermore, the Val-Cit linker demonstrates significantly greater stability in human plasma compared to other dipeptide linkers like Phe-Lys [2]. This class-level evidence confirms that the Val-Cit-PAB motif provides a robust and reliable platform for targeted intracellular drug release.

ADC linker plasma stability cathepsin B drug release

Optimal Research and Industrial Deployment Scenarios for Azido-PEG3-Val-Cit-PAB-OH (CAS 2055024-65-0) Based on Quantitative Evidence


Synthesis of Homogeneous ADCs with Hydrophobic Payloads via Site-Specific Click Chemistry

When developing ADCs with highly hydrophobic cytotoxins (e.g., MMAE, PBD dimers, maytansinoids), the Azido-PEG3-Val-Cit-PAB-OH linker is the optimal choice. The PEG3 spacer provides sufficient aqueous solubility to mitigate aggregation during conjugation, as supported by class-level evidence on PEGylated linkers [1]. Simultaneously, the terminal azide enables precise, site-specific conjugation to alkyne-modified antibodies via SPAAC chemistry, a process that yields a more homogeneous ADC product compared to stochastic thiol-maleimide coupling . This combination of features directly addresses the two primary challenges in ADC manufacturing: aggregation control and product homogeneity.

Development of ADCs Requiring an Optimal Balance Between Pharmacokinetics and Cellular Uptake

For ADC programs where the goal is to balance prolonged circulation with efficient tumor cell internalization, the PEG3 spacer length is a critical design parameter. Comparative evidence shows that PEG3 provides superior performance for cellular-level studies compared to the longer PEG8, which is better suited for tissue imaging, implying altered biodistribution [2]. The intermediate length of PEG3 avoids the rapid renal clearance associated with very large PEGs while providing more solubility than non-PEGylated or PEG1 linkers [2]. This makes Azido-PEG3-Val-Cit-PAB-OH a strategic choice for achieving desirable pharmacokinetic properties without compromising cellular uptake efficiency.

Construction of Protease-Activatable Fluorescent Probes for In Vitro and In Vivo Imaging

The Val-Cit-PAB motif is a well-validated trigger for cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells [3]. The azide group of Azido-PEG3-Val-Cit-PAB-OH allows for the facile attachment of fluorophore-alkyne conjugates (e.g., Cy5-alkyne) to targeting moieties, creating activatable probes that 'turn on' only after internalization and enzymatic cleavage. The high plasma stability of the Val-Cit linker (half-life of ~6.0 days in mice) ensures a low background signal, while the self-immolative PAB spacer guarantees a 'clean' release of the fluorophore, maximizing signal-to-noise ratio . This linker is ideal for applications such as fluorescence-guided surgery or non-invasive monitoring of therapeutic response.

Validation of ADC Linker Stability and Release Kinetics in Preclinical Models

When establishing a new ADC platform, using a linker with well-documented stability and release kinetics is essential for generating reliable preclinical data. The Val-Cit-PAB core of Azido-PEG3-Val-Cit-PAB-OH has been extensively characterized. Its plasma stability (t1/2 ≈ 6.0 days in mice, 9.6 days in monkeys) is superior to other dipeptide sequences like Phe-Lys and is comparable to non-cleavable linkers . This established profile reduces the uncertainty in pharmacokinetic/pharmacodynamic (PK/PD) modeling and allows researchers to attribute observed in vivo efficacy and toxicity to the antibody and payload, rather than to linker instability. This linker serves as a benchmark standard for evaluating novel linker technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG3-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.